molecular formula C14H9Cl2F3N2OS B3122330 N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 303091-22-7

N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B3122330
CAS No.: 303091-22-7
M. Wt: 381.2 g/mol
InChI Key: ODVPLVHPUNCNAL-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide: is a complex organic compound characterized by the presence of dichlorophenyl and trifluoromethylpyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, often through a nucleophilic substitution reaction. For example, 2,3-dichloroaniline can react with 2-chloroacetyl chloride in the presence of a base to form N-(2,3-dichlorophenyl)-2-chloroacetamide.

    Introduction of the Pyridinyl Group: The intermediate is then reacted with 5-(trifluoromethyl)pyridine-2-thiol under suitable conditions to introduce the pyridinyl group. This step may require the use of a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms or the pyridinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-2-{[4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
  • N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-3-yl]sulfanyl}acetamide
  • N-(2,4-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Uniqueness

N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is unique due to the specific positioning of the dichlorophenyl and trifluoromethylpyridinyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2OS/c15-9-2-1-3-10(13(9)16)21-11(22)7-23-12-5-4-8(6-20-12)14(17,18)19/h1-6H,7H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVPLVHPUNCNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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